2-(2-fluoroethoxy)ethane-1-thiol
Description
Properties
CAS No. |
2639462-94-3 |
|---|---|
Molecular Formula |
C4H9FOS |
Molecular Weight |
124.2 |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Fluoroethoxy Ethane 1 Thiol and Its Structural Analogues
Direct Synthesis Approaches for 2-(2-fluoroethoxy)ethane-1-thiol
Direct synthesis methods offer efficient pathways to this compound by constructing the key carbon-sulfur (C-S) bond in a targeted manner. These approaches can be broadly categorized into thiol-etherification reactions, radical-mediated routes, and multi-component reactions.
Thiol-Etherification Reactions: Exploration of Catalytic and Non-Catalytic Pathways
Thiol-etherification, the formation of a thioether linkage, is a cornerstone of organosulfur chemistry. Both catalytic and non-catalytic methods are employed to achieve this transformation, providing a versatile toolkit for the synthesis of compounds like this compound.
Transition metal catalysis has emerged as a powerful strategy for constructing C-S bonds, offering high efficiency and selectivity. researchgate.netrsc.org Palladium-catalyzed reactions, for instance, have been successfully used for the direct sulfanylation of alkanes and ethers. researchgate.net This approach could be adapted for the synthesis of this compound by coupling a suitable fluoroethoxy-containing substrate with a thiolating agent. The mechanism often involves the activation of a C-H bond by the metal catalyst, followed by coupling with the sulfur source. While challenges such as chemo- and regioselectivity in C(sp³)–H bond functionalization exist, the development of specialized ligands and catalytic systems continues to expand the scope of these reactions. researchgate.net
Table 1: Comparison of Catalytic Systems for C-S Bond Formation
| Catalyst System | Substrate Scope | Key Advantages | Potential Challenges |
|---|---|---|---|
| Palladium(II) Acetate / Ligand | Aliphatic acids, alkanes, ethers researchgate.net | Direct C-H functionalization | Selectivity with complex substrates |
| Copper(I) Iodide / Ligand | Aryl halides, heterocycles nih.gov | Mild reaction conditions | Substrate-dependent efficacy |
| Nickel(II) Chloride / Ligand | Aryl and vinyl halides | Cost-effective metal catalyst | Sensitivity to functional groups |
Lewis acids can promote thioetherification by activating either the electrophile or the nucleophile. beilstein-journals.orgnih.gov For instance, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) and titanium tetrachloride (TiCl₄) have been used to mediate the hydrofluorination of alkynyl sulfides, which are precursors to certain thioethers. beilstein-journals.orgnih.gov In the context of synthesizing this compound, a Lewis acid could be employed to activate a fluoroethoxy-containing electrophile, such as a tosylate or halide, facilitating its reaction with a protected thiol or hydrogen sulfide (B99878). The choice of Lewis acid is critical and can influence the reaction's outcome and selectivity. nih.govrsc.orgrsc.org Studies have explored a range of Lewis acids, including SnCl₂, ZnCl₂, and Sc(OTf)₃, for similar transformations. nih.gov
A fundamental and widely used method for forming C-S bonds is the nucleophilic substitution (Sₙ2) reaction between a thiolate nucleophile and an electrophile. masterorganicchemistry.comrsc.orgyoutube.comyoutube.com In the synthesis of this compound, this would typically involve the reaction of a 2-(2-fluoroethoxy)ethyl halide or sulfonate with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or a protected thiol equivalent.
The reactivity of the thiolate nucleophile is a key factor. Thiolates (RS⁻) are generally excellent nucleophiles due to the high polarizability of the sulfur atom. nih.govmasterorganicchemistry.comlibretexts.org The electrophile must possess a good leaving group to facilitate the substitution. The fluorinated nature of the electrophile can influence its reactivity, and the choice of solvent is also crucial for optimizing the reaction rate and yield. libretexts.org
Table 2: Key Parameters in Nucleophilic Substitution for Thioether Synthesis
| Parameter | Description | Impact on Reaction |
|---|---|---|
| Nucleophile | The thiolate anion (RS⁻) | Strong nucleophiles, such as those derived from thiols, readily attack the electrophilic carbon. nih.govlibretexts.org |
| Electrophile | A substrate with a good leaving group (e.g., halide, tosylate) | The nature of the leaving group affects the reaction rate (I > Br > Cl > F). masterorganicchemistry.com |
| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | These solvents solvate the cation but not the nucleophile, enhancing its reactivity. libretexts.org |
| Temperature | Reaction temperature | Higher temperatures can increase the reaction rate but may also lead to side reactions. |
Radical-Mediated Synthetic Routes for C-S Bond Construction
Radical-based methods have gained prominence for C-S bond formation, offering alternative pathways that are often complementary to ionic reactions. nih.govresearchgate.net These methods can be particularly useful for creating bonds at sterically hindered centers or for late-stage functionalization of complex molecules. researchgate.net The radical addition of thiols to alkenes (thiol-ene reaction) is a well-established process that could be applied to the synthesis of this compound. This would involve the radical-initiated addition of a thiol to a fluoroethoxy-substituted alkene. Another approach is the radical-radical cross-coupling of a thiyl radical with a carbon-centered radical. nih.gov
Multi-Component Reactions (MCRs) for Integrated Synthesis
Multi-component reactions, where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient approach to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs could be applied. For instance, a reaction could be designed involving a fluoroethoxy-containing component, a sulfur source, and a third component that facilitates the assembly of the final thiol product.
Chemo- and Regioselectivity in the Synthesis of this compound
The synthesis of asymmetrically substituted thiols such as this compound requires precise control over chemo- and regioselectivity to ensure the desired product is formed with high purity and yield. The primary challenge in many thiol syntheses is preventing the formation of undesired by-products.
A common and straightforward method for preparing thiols is the S_N2 reaction of an appropriate alkyl halide with a sulfur nucleophile. libretexts.orglibretexts.org In the case of this compound, this would involve reacting a 2-(2-fluoroethoxy)ethyl halide with a reagent like sodium hydrosulfide (NaSH).
Chemoselectivity Challenges: The principal chemoselectivity issue in this synthesis is the over-alkylation of the target thiol. The thiol product is acidic (pKa ≈ 10) and can be deprotonated under basic conditions to form a thiolate anion (RS⁻). libretexts.org This thiolate is a potent nucleophile and can react with a second molecule of the alkyl halide, leading to the formation of a symmetric sulfide (thioether) as a significant by-product. libretexts.orglibretexts.org
To circumvent this, a widely used strategy involves thiourea (B124793), (NH₂)₂C=S, as the sulfur nucleophile. libretexts.orglibretexts.org The process unfolds in two distinct steps:
The alkyl halide is reacted with thiourea to form a stable S-alkylisothiouronium salt intermediate. This step proceeds cleanly without the risk of over-alkylation. youtube.com
The intermediate salt is then hydrolyzed, typically under basic conditions (e.g., aqueous sodium hydroxide), to liberate the desired thiol. libretexts.orgyoutube.com
This two-step procedure effectively guarantees high chemoselectivity for the monosubstituted thiol, making it a preferred method for producing structurally defined thiols like this compound.
Regioselectivity Considerations: For a starting material like 1-bromo-2-(2-fluoroethoxy)ethane, regioselectivity is generally not a major concern as there is only one electrophilic carbon atom susceptible to nucleophilic attack by the sulfur reagent. However, in more complex structural analogues with multiple potential reaction sites, the choice of reactants and conditions would be critical to direct the substitution to the intended position.
Green Chemistry Principles in the Synthesis of Fluorinated Thiols
The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact and enhance safety and efficiency. acs.org For the synthesis of fluorinated thiols, key areas of focus include the use of environmentally benign solvents, the development of recyclable catalysts, and maximizing atom economy. acs.orggreenchemistry-toolkit.org The goal is to design processes that reduce waste, energy consumption, and the use of hazardous substances. greenchemistry-toolkit.org
Solvent-Free and Aqueous Medium Reactions
A major tenet of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which often pose environmental and health risks. jmchemsci.commdpi.com Research has demonstrated the feasibility of conducting reactions for thiol synthesis and modification under solvent-free conditions or in water.
Solvent-Free Synthesis : Various reactions, including the acylation of thiols, can be performed efficiently without a solvent, sometimes accelerated by microwave irradiation or the use of solid-supported catalysts. jmchemsci.com These methods not only reduce solvent waste but can also lead to higher reaction rates and simpler product purification. jmchemsci.comnih.gov For instance, the acylation of thiols with acetic anhydride (B1165640) has been successfully achieved under solvent-free conditions. jmchemsci.com
Aqueous Medium Reactions : Water is an ideal green solvent due to its non-toxicity, availability, and safety. While many organic reagents have low solubility in water, the development of water-soluble catalysts and reagents has enabled reactions like the oxidative coupling of thiols to disulfides to be performed in aqueous media. sci-hub.se For example, a biomimetic polydopamine (PDA) catalyst has been shown to facilitate thiol coupling in neutral, weakly alkaline, and even weakly acidic aqueous solutions at room temperature. sci-hub.se
Catalyst Reuse and Recyclability
Catalysis is a cornerstone of green chemistry, and the ability to recover and reuse a catalyst is crucial for developing sustainable and cost-effective industrial processes. mdpi.commdpi.com Several innovative approaches have been developed for recyclable catalysts in reactions involving thiols.
One prominent strategy involves immobilizing the catalyst on a solid support or a phase that allows for easy separation from the reaction mixture. This can be achieved through:
Ionic Liquid Supports : Organotelluride catalysts supported on ionic liquids have been used for the aerobic oxidation of thiols. The catalyst can be recovered and reused multiple times with minimal loss of activity. mdpi.com
Polymer Supports : Palladium catalysts immobilized on thiol-functionalized polymer supports have demonstrated high stability and reusability in reactions like the Heck reaction. icm.edu.pl
Magnetic Supports : Attaching a catalyst to magnetic nanoparticles allows for its simple separation from the reaction medium using an external magnetic field. icm.edu.pl
Polymer Catalysts : Polyether amines have been employed as recyclable, metal-free catalysts for the aerobic oxidation of thiophenols, with over 90% of the catalyst recoverable for reuse. mdpi.com
These methodologies showcase the potential for creating highly efficient and sustainable catalytic systems applicable to the synthesis and modification of fluorinated thiols.
| Catalyst System | Reaction Type | Separation Method | Reusability | Reference |
| Ionic Liquid-Supported Diphenyl Telluride | Aerobic Thiol Oxidation | Phase Separation | Reused multiple times | mdpi.com |
| Palladium on Magnetic Polymer Support | Heck Reaction | Magnetic Separation | Stable for eight consecutive runs | icm.edu.pl |
| Polyether Amine | Aerobic Thiophenol Oxidation | Extraction/Precipitation | >90% recovery without loss of activity | mdpi.com |
| Polydopamine (PDA) Particles | Aqueous Thiol Coupling | Centrifugation | Reused for at least five runs | sci-hub.se |
Scalable Synthesis and Process Optimization for Industrial and Large-Scale Research Applications
Transitioning the synthesis of this compound from a laboratory-scale procedure to an industrial or large-scale research application requires rigorous process optimization to ensure safety, efficiency, cost-effectiveness, and product consistency.
Key optimization parameters include:
Reaction Conditions : Fine-tuning temperature, pressure, reaction time, and stoichiometry of reactants to maximize yield and minimize by-product formation.
Raw Material Sourcing : Selecting cost-effective and readily available starting materials.
Purification : Developing robust and scalable purification methods, such as distillation or chromatography, to achieve the desired product purity.
Safety : Implementing protocols to manage the risks associated with potentially toxic or reactive intermediates and reagents.
A significant advancement in scalable synthesis is the adoption of flow chemistry . sciencedaily.com In a flow reactor, reagents are continuously pumped through a network of tubes where the reaction occurs. This methodology offers several advantages over traditional batch processing, especially for fluorinated compounds:
Enhanced Safety : The small reaction volumes within the reactor minimize the risks associated with exothermic reactions or the handling of hazardous materials. sciencedaily.com
Precise Control : Flow systems allow for superior control over reaction parameters like temperature and residence time, leading to higher selectivity and reproducibility.
Improved Efficiency : Continuous processing can lead to higher throughput and reduced downtime compared to batch reactors.
Scalability : Scaling up production is often simpler, involving running the system for longer periods or using multiple reactors in parallel, rather than designing larger and more complex batch vessels. eurekalert.org
For a specialized chemical like this compound, a scalable synthesis would likely involve a continuous flow process using an optimized version of the thiourea method to ensure high chemoselectivity and a consistent, high-purity product suitable for demanding applications.
Chemical Reactivity and Transformation Pathways of 2 2 Fluoroethoxy Ethane 1 Thiol
Reactivity of the Thiol (-SH) Functional Group
The sulfhydryl group of 2-(2-fluoroethoxy)ethane-1-thiol is the center of its chemical reactivity, analogous to the hydroxyl group in alcohols but with distinct properties. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, which makes the thiol proton more acidic and the corresponding thiolate anion a stronger nucleophile than its alcohol counterparts. masterorganicchemistry.comwikipedia.org
Oxidation Reactions and Derived Sulfur Compounds (e.g., Disulfides, Sulfoxides, Sulfones)
The thiol group is readily susceptible to oxidation, yielding a range of sulfur-containing compounds depending on the oxidant and reaction conditions. Mild oxidizing agents, such as iodine (I₂) or bromine (Br₂), will oxidize two molecules of this compound to form a disulfide, 1,2-bis(2-(2-fluoroethoxy)ethyl) disulfide. libretexts.orgyoutube.com This reaction involves the formation of a sulfur-sulfur single bond and is a common transformation for thiols. libretexts.org
Further oxidation of the sulfur atom can be achieved using stronger oxidizing agents. The initial thioether formed from alkylation reactions can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. For instance, treatment with hydrogen peroxide (H₂O₂) typically yields the corresponding sulfoxide. libretexts.orgorganic-chemistry.org More potent oxidizing agents, such as peroxyacids (e.g., m-CPBA), can oxidize the thioether or the sulfoxide to the corresponding sulfone, where the sulfur atom is in its highest oxidation state. masterorganicchemistry.comlibretexts.org The selective oxidation to sulfoxides or sulfones can often be controlled by the stoichiometry of the oxidant used. organic-chemistry.org
Table 1: Oxidation Products of this compound and its Thioether Derivatives
| Starting Material | Reagent(s) | Product | Product Class |
|---|---|---|---|
| This compound | I₂, Br₂, or mild oxidant | 1,2-bis(2-(2-fluoroethoxy)ethyl) disulfide | Disulfide |
| Alkyl 2-(2-fluoroethoxy)ethyl sulfide (B99878) | H₂O₂ | Alkyl 2-(2-fluoroethoxy)ethyl sulfoxide | Sulfoxide |
| Alkyl 2-(2-fluoroethoxy)ethyl sulfide/sulfoxide | Peroxyacid (e.g., m-CPBA) | Alkyl 2-(2-fluoroethoxy)ethyl sulfone | Sulfone |
Alkylation and Arylation Reactions for Thioether (Sulfide) Formation
One of the most fundamental reactions of thiols is their conversion to thioethers (sulfides) via alkylation. This process begins with the deprotonation of the thiol by a suitable base (e.g., sodium hydride, NaH) to generate the 2-(2-fluoroethoxy)ethanethiolate anion. masterorganicchemistry.comlibretexts.org This thiolate is a potent nucleophile and readily participates in bimolecular nucleophilic substitution (SN2) reactions with primary or secondary alkyl halides. masterorganicchemistry.comlibretexts.org This reaction, analogous to the Williamson ether synthesis, is a highly effective method for forming carbon-sulfur bonds. masterorganicchemistry.com The thiolate attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the corresponding thioether. pearson.com
For the formation of aryl thioethers, where the sulfur atom is bonded to an aromatic ring, transition metal-catalyzed cross-coupling reactions are employed. acsgcipr.org These methods are necessary when the aromatic partner is not sufficiently reactive for traditional nucleophilic aromatic substitution (SNAr). acsgcipr.org Palladium- and copper-based catalysts are most commonly used. thieme-connect.comrsc.org In a typical palladium-catalyzed process, such as the Buchwald-Hartwig amination analog for thiols, the thiol couples with an aryl halide (bromide, iodide) or triflate in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.orgacs.org The catalytic cycle generally involves oxidative addition of the palladium complex to the aryl halide, followed by coordination of the thiolate and subsequent reductive elimination to yield the aryl thioether product. acsgcipr.org Copper-catalyzed reactions, often referred to as Chan-Lam or Ullmann-type couplings, provide an alternative, often more economical, route to these compounds. thieme-connect.comrsc.org
Table 2: Selected Reagents for Thioether Formation
| Reaction Type | Thiol Derivative | Electrophile | Catalyst/Conditions | Product |
|---|---|---|---|---|
| SN2 Alkylation | 2-(2-fluoroethoxy)ethanethiolate | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., NaH, K₂CO₃) | Alkyl 2-(2-fluoroethoxy)ethyl sulfide |
| Pd-catalyzed Arylation | This compound | Aryl Halide/Triflate (e.g., Ph-Br) | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base | Aryl 2-(2-fluoroethoxy)ethyl sulfide |
| Cu-catalyzed Arylation | This compound | Aryl Halide (e.g., Ph-I) | Cu salt (e.g., CuI), Ligand, Base | Aryl 2-(2-fluoroethoxy)ethyl sulfide |
Conjugate Additions (Thiol-ene Reactions) and Their Stereochemical Outcomes
The thiol group of this compound can add across a carbon-carbon double bond (an alkene) in a process known as the thiol-ene reaction or hydrothiolation. wikipedia.org This reaction is considered a "click" reaction due to its high efficiency, selectivity, and mild reaction conditions. wikipedia.orgtaylorandfrancis.com The addition can proceed through two primary mechanisms:
Radical Addition: This is the most common pathway, typically initiated by light (photoinitiation) or a radical initiator. A thiyl radical (RS•) is formed, which then adds to the alkene. wikipedia.org This addition occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the less substituted carbon of the double bond. wikipedia.orgmasterorganicchemistry.com The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain and forming the thioether product. wikipedia.org The stereochemistry can result in a mixture of syn and anti addition products. masterorganicchemistry.com
Michael Addition: If the alkene is electron-deficient (e.g., an α,β-unsaturated carbonyl compound), the addition can occur via a nucleophilic conjugate (Michael) addition. wikipedia.orgacsgcipr.org This pathway is typically catalyzed by a base, which deprotonates the thiol to the more nucleophilic thiolate. The thiolate then attacks the β-carbon of the activated alkene. acsgcipr.org Like the radical pathway, this also results in an anti-Markovnikov product. wikipedia.org The stereochemical outcome can be influenced by reaction conditions such as the choice of solvent and catalyst. acs.org
Acid-Base Properties and Thiolate Generation
The hydrogen atom of the sulfhydryl group is acidic. Thiols are generally more acidic than their corresponding alcohols; for instance, the pKa of butanethiol is around 10.5, whereas the pKa of butanol is about 15. wikipedia.org This increased acidity is due to the larger size of the sulfur atom, which allows the negative charge in the resulting thiolate anion to be distributed over a larger volume, leading to a more stable conjugate base. vaia.com The typical pKa for simple alkyl thiols is in the range of 10-12. vaia.com
The acidity of this compound is crucial for its reactivity. Treatment with a base stronger than the thiol itself, such as an alkali metal hydroxide (B78521) or hydride, readily deprotonates the -SH group to form the 2-(2-fluoroethoxy)ethanethiolate anion. wikipedia.org
R-SH + Base ⇌ R-S⁻ + Base-H⁺
This thiolate is a significantly more powerful nucleophile than the neutral thiol and is the key reactive species in SN2 alkylations and Michael-type conjugate additions. masterorganicchemistry.comresearchgate.net The extent of thiolate formation, and thus the reactivity, is dependent on the pKa of the thiol and the pH of the solution. researchgate.net
Reaction with Heteroatoms (e.g., Nitrogen, Phosphorus)
The thiol group of this compound is a versatile nucleophile and can react with a variety of electrophilic nitrogen and phosphorus compounds. These reactions are fundamental in forming new carbon-heteroatom bonds.
Reaction with Nitrogen Compounds:
The nucleophilic nature of the thiol group allows it to react with various nitrogen-containing electrophiles. For instance, in the presence of a base, the thiol can be deprotonated to the more potent thiolate anion, which can then participate in nucleophilic substitution or addition reactions.
With primary and secondary amines, direct reaction with simple aliphatic thiols under neutral conditions is generally not observed. However, reactions can be facilitated. For example, thiols are known to react with activated amines, such as those in the context of maleimide (B117702) chemistry, which is widely used in bioconjugation. Furthermore, the reaction of o-phthalaldehyde (B127526) with primary amines in the presence of thiols leads to the formation of 1-alkylthio-2-alkylisoindoles acs.org. In some cases, oxidatively activated arylamines can react with thiols nih.gov. The reaction of 2-nitrothiophen with secondary aliphatic amines has been shown to proceed via nucleophilic attack and ring-opening, involving the formation of a thiol intermediate which then forms a disulfide rsc.org. Thiols can also react with nitrites, often under acidic conditions, to form S-nitrosothiols nsf.gov.
Reaction with Phosphorus Compounds:
The thiol group can also react with various phosphorus-containing reagents. For example, thiols can be oxidized to disulfides using a combination of hydrogen peroxide and phosphorus oxychloride asianpubs.org. The reaction is believed to proceed through the in-situ formation of the more electrophilic monoperphosphoric acid.
Phosphines can mediate reactions involving thiols, such as the thiol-ene and thiol-yne reactions, which are important in materials science and polymer chemistry rsc.org. In these reactions, the phosphine acts as a catalyst. Additionally, phosphine gold(I) thiolate complexes can react with disulfides, leading to the formation of phosphine oxide in a competing reaction to thiolate-disulfide exchange mdpi.comumaine.edu. The reaction of thiols with phosphorus pentachloride can lead to the formation of various organophosphorus-sulfur compounds, though specific reactions with simple aliphatic thiols are not extensively documented in readily available literature. It is known that phosphorus pentachloride reacts with alcohols and carboxylic esters to form chloro-derivatives ias.ac.inmasterorganicchemistry.com.
Interactive Table: Reactivity of Aliphatic Thiols with Heteroatomic Compounds
| Reactant Class | Specific Reagent Example | Product Type | Reaction Conditions |
| Amines | o-Phthalaldehyde / Primary Amine | 1-Alkylthio-2-alkylisoindole | Varies |
| Amines | 2-Nitrothiophen / Secondary Amine | Disulfide (via thiol intermediate) | Ethanol, Room Temperature |
| Nitrites | Sodium Nitrite / Acid | S-Nitrosothiol | Acidic |
| Phosphorus Halides | Phosphorus Oxychloride / H₂O₂ | Disulfide | 0 °C to Room Temperature |
| Phosphines | Triphenylphosphine (catalyst) | Thioether (in Thiol-ene) | Varies |
Reactivity of the Fluoroethoxy (-OCH2CH2F) Moiety
The fluoroethoxy group introduces unique reactivity patterns to the molecule, primarily due to the presence of the highly electronegative fluorine atom and the ether linkage.
Nucleophilic Displacements at the Fluorinated Carbon Center
The carbon atom bonded to fluorine is a potential site for nucleophilic substitution. However, the carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group. Consequently, nucleophilic substitution at a primary fluorinated carbon is generally difficult to achieve under standard conditions.
Despite the strength of the C-F bond, nucleophilic displacement can occur under specific circumstances. For instance, intramolecular nucleophilic substitution reactions involving alkyl fluorides are known to proceed, suggesting that if a suitable nucleophile is positioned correctly within the same molecule, cyclization can occur. While intermolecular reactions are less common, the use of highly reactive nucleophiles or specific catalysts can facilitate the displacement of fluoride. In the context of related compounds, nucleophilic substitution on 2-fluoroethyl tosylate is a common method for introducing the 2-fluoroethyl group onto various nucleophiles chemistrysteps.com. This indicates that with a better leaving group (tosylate), the 2-fluoroethyl moiety readily undergoes substitution.
Stability and Reactivity of the Ether Linkage
Ethers are generally known for their chemical stability and are often used as solvents for this reason. The ether linkage in this compound is expected to be stable under neutral, basic, and mild acidic conditions, as well as in the presence of most oxidizing and reducing agents pearson.comwikipedia.org.
However, the ether bond can be cleaved under harsh acidic conditions, typically with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) masterorganicchemistry.comwikipedia.orgpressbooks.pubmasterorganicchemistry.comlibretexts.org. The cleavage of ethers proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by nucleophilic attack by the halide ion. In the case of an unsymmetrical ether like this compound, the site of cleavage will depend on the reaction mechanism (SN1 or SN2). For a primary ether, the reaction is likely to proceed via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon.
Involvement of Fluorine in Reaction Selectivity and Kinetics
The fluorine atom significantly influences the reactivity of the entire molecule through its electronic effects.
Fluorine is the most electronegative element, and its presence in the fluoroethoxy group exerts a strong electron-withdrawing inductive effect (-I effect) solubilityofthings.comnih.govwikipedia.org. This effect is transmitted through the sigma bonds of the molecule and influences the acidity and reactivity of other functional groups.
The primary consequence of the -I effect of the fluoroethoxy group is an increase in the acidity of the thiol proton (-SH). The electron density is pulled away from the sulfur atom, which in turn weakens the S-H bond and stabilizes the resulting thiolate anion (RS⁻). This makes this compound a stronger acid compared to its non-fluorinated analog, 2-ethoxyethane-1-thiol. The pKa of a thiol group is generally around 10-11, and the presence of the electronegative fluorine atom is expected to lower this value pearson.comlibretexts.org. For comparison, fluorination of a thioalkyl chain attached to a pyridine (B92270) ring has been shown to increase the acidity of the corresponding pyridinium (B92312) conjugate acid nih.gov.
While the "para-fluoro-thiol reaction" is a known transformation, it specifically involves the nucleophilic aromatic substitution of a fluorine atom located para to an activating group on an aromatic ring. This reaction is not applicable to aliphatic systems like this compound, as it lacks the necessary aromatic ring and activating group.
Reactions directly involving the aliphatic fluorine atom are less common due to the strength of the C-F bond. However, elimination reactions to form a vinyl fluoride are a possibility, especially under basic conditions or at elevated temperatures. For example, during the synthesis of 2-[¹⁸F]fluoroethyltosylate, the formation of volatile side-products, including vinyl fluoride, has been observed solubilityofthings.com. This suggests that an E2 elimination pathway can compete with substitution reactions.
Interactive Table: Influence of the Fluoroethoxy Group on Reactivity
| Feature | Description | Consequence for this compound |
| Nucleophilic Displacement at C-F | C-F bond is very strong, making fluoride a poor leaving group. | Substitution at the fluorinated carbon is difficult but can occur with reactive nucleophiles or intramolecularly. |
| Ether Linkage Stability | Ethers are generally stable but can be cleaved by strong acids (e.g., HI, HBr). | The ether bond is stable under most conditions but can be cleaved under harsh acidic conditions. |
| Inductive Effect of Fluorine | Fluorine is highly electronegative and exerts a strong electron-withdrawing effect. | Increases the acidity of the thiol proton, making it a stronger acid than its non-fluorinated analog. |
| Specific Fluorine Reactions | Para-fluoro-thiol reaction is specific to aromatic systems. | Not applicable. Elimination to form vinyl fluoride is a possible side reaction. |
Intramolecular Cyclization and Rearrangement Pathways
Intramolecular reactions, which involve the reaction of two functional groups within the same molecule to form a ring, are fundamental in organic synthesis. masterorganicchemistry.commasterorganicchemistry.com For this compound, the key reactive centers for potential intramolecular events are the nucleophilic thiol group and the fluoroethoxy moiety.
A plausible, albeit likely challenging, intramolecular pathway is the cyclization via nucleophilic substitution of the fluorine atom by the thiol group. The thiol can be converted to a more potent nucleophile, the thiolate, upon treatment with a base. This thiolate could then, in principle, displace the fluoride ion to form a five-membered cyclic thioether, 1,4-oxathiane. This type of reaction is known as a fluorine-thiol displacement reaction (FTDR) and has been developed for bioorthogonal labeling and peptide stapling. acs.orgspringernature.comthieme-connect.com However, the displacement of a non-activated alkyl fluoride is generally difficult due to the strength of the C-F bond. The reaction might require specific activation or forcing conditions. Studies have shown that such displacements are more efficient when the fluorine is positioned alpha to a carbonyl or amide group, which is not the case here. acs.orgnih.gov
Intramolecular radical cyclizations, such as the thiol-ene reaction, could be envisioned if an unsaturated moiety were present in the molecule. wikipedia.org For the saturated parent compound, rearrangements are generally less common but could potentially be induced under radical conditions, although specific pathways are difficult to predict without experimental data.
Table 1: Hypothetical Intramolecular Reactions of this compound
| Reaction Type | Reagents/Conditions | Potential Product | Notes |
| Intramolecular Nucleophilic Substitution (SN) | Strong Base (e.g., NaH) | 1,4-Oxathiane | This pathway is hypothetical and likely has a high activation barrier due to the strength of the C-F bond. |
| Radical-Induced Cyclization | Radical Initiator (e.g., AIBN), high temperature | Complex mixture, potential for rearranged products | Highly speculative without a suitable intramolecular radical acceptor. |
Functional Group Interconversions on the this compound Scaffold
The thiol and fluoroethoxy groups on the this compound scaffold are amenable to a variety of well-established functional group interconversions.
The thiol group is known to undergo several key transformations. It is more acidic than its alcohol analogue, and its conjugate base, the thiolate, is an excellent nucleophile. masterorganicchemistry.comlibretexts.org This allows for straightforward S-alkylation upon reaction with alkyl halides to yield thioethers (sulfides). masterorganicchemistry.com Another characteristic reaction of thiols is their oxidation. Mild oxidizing agents, such as iodine (I₂) or air, can convert the thiol to its corresponding disulfide. masterorganicchemistry.comchemistrysteps.com Stronger oxidation, using reagents like hydrogen peroxide or peroxy acids, can further oxidize the sulfur atom to form sulfinic acids and ultimately sulfonic acids. chemistrysteps.com
The fluoroethoxy group is generally more robust. The carbon-fluorine bond is the strongest single bond in organic chemistry and is typically unreactive under standard conditions. The ether linkage can be cleaved, but this usually requires harsh conditions, such as treatment with strong acids like HBr or HI. masterorganicchemistry.com
Table 2: Predicted Functional Group Interconversions
| Functional Group | Reagents | Product Functional Group |
| Thiol (-SH) | Base (e.g., NaH), then Alkyl Halide (R-X) | Thioether (-S-R) |
| Thiol (-SH) | Mild Oxidant (e.g., I₂, O₂) | Disulfide (-S-S-) |
| Thiol (-SH) | Strong Oxidant (e.g., H₂O₂, m-CPBA) | Sulfonic Acid (-SO₃H) |
| Ether (-O-) | Strong Acid (e.g., HBr, HI) | Alcohol (-OH) and Alkyl Halide |
Stereochemical Aspects of Reactions Involving the Compound
The stereochemical outcomes of reactions involving this compound would be of critical importance if a stereocenter were present in the molecule, for instance, at the carbon atom bearing the thiol group (C1) or the adjacent carbon (C2).
Reactions proceeding via an Sₙ2 mechanism are stereospecific and result in an inversion of configuration at the reacting center. For example, if a chiral precursor with a leaving group at the C1 position were reacted with a sulfur nucleophile to synthesize chiral this compound, the product would have the opposite stereochemistry at C1. masterorganicchemistry.com Similarly, if the chiral thiol is deprotonated and used as a nucleophile to attack an alkyl halide, the stereocenter at C1 remains unaffected, but a new stereocenter could be formed in the product depending on the substrate.
Reactions involving radical intermediates, such as a potential intramolecular thiol-ene cyclization, often proceed with less stereocontrol. acs.org The radical intermediate can adopt different conformations before the subsequent reaction step, potentially leading to a mixture of diastereomers. wikipedia.org However, in some systems, particularly hydrothiolation of cyclic alkenes or those with existing stereocenters, a degree of stereoselectivity can be achieved. nih.govacs.org The stereochemical outcome of nucleophilic thiol-yne additions has been shown to be controllable by adjusting reaction conditions like solvent polarity and base strength. nih.gov
Table 3: Stereochemical Implications of Hypothetical Reactions
| Reaction Type at a Chiral Center (e.g., C1) | Mechanism | Stereochemical Outcome |
| Nucleophilic Substitution (to form the thiol) | Sₙ2 | Inversion of configuration |
| Thiol-ene Addition (if C1 attacks an alkene) | Radical | Potential for a mixture of diastereomers |
| Halohydrin Formation (on a hypothetical double bond) | Electrophilic Addition | Anti-addition |
Advanced Spectroscopic and Structural Elucidation Techniques for Complex Systems Derived from 2 2 Fluoroethoxy Ethane 1 Thiol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and 2D NMR) for Elucidating Reaction Mechanisms and Product Structures
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. For derivatives of 2-(2-fluoroethoxy)ethane-1-thiol, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework.
¹H NMR spectroscopy allows for the identification and characterization of the proton environments within the molecule. The ethyl groups in the 2-fluoroethoxy and ethane-1-thiol fragments will exhibit characteristic multiplets. The protons on the carbon adjacent to the fluorine atom will show coupling to ¹⁹F, leading to a doublet of triplets, while the protons on the carbon bearing the thiol group will appear as a quartet, which may further couple with the thiol proton. The thiol proton itself often appears as a broad singlet, and its chemical shift can be sensitive to concentration and solvent.
¹³C NMR spectroscopy provides information about the carbon backbone. The presence of the electronegative fluorine and oxygen atoms will cause downfield shifts for the adjacent carbon atoms. Similar to ¹H NMR, ¹³C signals for carbons near the fluorine atom will exhibit splitting due to C-F coupling, which can be observed over one, two, or even three bonds. blogspot.com Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex due to these C-F couplings. magritek.com
¹⁹F NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org It offers a wide chemical shift range, which makes it highly sensitive to the local electronic environment. azom.com The ¹⁹F spectrum of a this compound derivative would typically show a triplet of triplets due to coupling with the adjacent protons. Changes in the ¹⁹F chemical shift can indicate the participation of the fluoroethoxy group in reactions or intermolecular interactions.
2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning the ¹H and ¹³C signals and for determining the connectivity within complex derivatives. For instance, an HMBC experiment could confirm the connectivity between the fluoroethoxy and ethanethiol (B150549) fragments through the ether linkage.
Illustrative NMR Data for this compound Derivatives:
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Typical Coupling Constants (Hz) |
| ¹H | F-CH₂- | 4.4 - 4.6 | dt | ²JHF ≈ 47, ³JHH ≈ 4 |
| ¹H | -O-CH₂- (ethoxy) | 3.7 - 3.9 | t | ³JHH ≈ 4 |
| ¹H | -S-CH₂- | 2.7 - 2.9 | q | ³JHH ≈ 7 |
| ¹H | -SH | 1.3 - 1.6 | t | ³JHH ≈ 7 |
| ¹³C | F-CH₂- | 82 - 85 | d | ¹JCF ≈ 235 |
| ¹³C | -O-CH₂- (ethoxy) | 70 - 73 | t | ²JCF ≈ 20 |
| ¹³C | -O-CH₂- (ethane) | 68 - 71 | s | |
| ¹³C | -S-CH₂- | 25 - 28 | s | |
| ¹⁹F | F-CH₂- | -220 to -225 | tt | ²JFH ≈ 47, ³JFH ≈ 30 |
Note: These are predicted values and can vary based on the specific derivative and solvent used.
Mass Spectrometry (MS) for Fragmentation Analysis and Isotopic Labeling Studies
Mass spectrometry is a vital technique for determining the molecular weight of this compound derivatives and for gaining structural information through the analysis of their fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and its fragments. nih.gov
The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Cleavage of the C-S and C-O bonds is expected, leading to fragments corresponding to the fluoroethoxy and ethanethiol moieties. The loss of the thiol group (-SH) or the entire ethanethiol side chain is also a probable fragmentation route. The presence of fluorine can be identified by the characteristic mass of fluorine-containing fragments.
In soft ionization techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), the protonated molecule [M+H]⁺ or other adducts are typically observed, which helps to confirm the molecular weight with minimal fragmentation. Tandem mass spectrometry (MS/MS) on these precursor ions can induce fragmentation in a controlled manner, providing valuable structural information. nih.govnih.gov The fragmentation of thiols often involves cleavage of the C-C bond alpha to the sulfur atom. youtube.com
Isotopic labeling, for instance, by replacing ¹H with ²H (deuterium) or ¹²C with ¹³C, can be a powerful tool in conjunction with mass spectrometry to trace the pathways of reaction mechanisms. By observing the mass shifts in the fragments, the fate of specific atoms during a chemical transformation can be determined.
Expected Key Fragments in the Mass Spectrum of this compound:
| m/z | Proposed Fragment | Formula |
| 124 | [M]⁺ | C₄H₉FOS |
| 91 | [M - SH]⁺ | C₄H₈FO |
| 77 | [FCH₂CH₂O]⁺ | C₂H₄FO |
| 63 | [CH₂CH₂SH]⁺ | C₂H₅S |
| 47 | [CH₂SH]⁺ | CH₃S |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. youtube.com They are excellent for identifying functional groups and monitoring the progress of reactions involving this compound derivatives.
IR Spectroscopy is particularly sensitive to polar bonds. Key vibrational modes for this compound would include:
C-F stretch: A strong absorption band typically in the region of 1000-1100 cm⁻¹.
C-O stretch: A strong band for the ether linkage, usually around 1100-1150 cm⁻¹.
S-H stretch: A weak to medium, sharp band near 2550-2600 cm⁻¹. The disappearance of this band is a clear indicator of thiol reactions, such as the formation of a thiolate or a disulfide.
C-H stretches: Multiple bands in the 2850-3000 cm⁻¹ region.
C-S stretch: A weak band in the 600-800 cm⁻¹ region.
Raman Spectroscopy , on the other hand, is more sensitive to non-polar, symmetric bonds. It is particularly useful for detecting S-S disulfide bonds, which show a characteristic band around 500-550 cm⁻¹, an area where IR spectroscopy is often less informative. The C-S bond also gives a noticeable Raman signal.
By monitoring the changes in the intensity of these characteristic bands, one can follow the consumption of reactants and the formation of products in real-time. For example, in the formation of a self-assembled monolayer on a gold surface, the disappearance of the S-H stretching vibration and the appearance of new vibrational modes associated with the gold-sulfur bond can be observed.
Characteristic Vibrational Frequencies for this compound:
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |
| C-F | Stretch | 1000 - 1100 | 1000 - 1100 | Strong (IR), Weak (Raman) |
| C-O | Stretch | 1100 - 1150 | 1100 - 1150 | Strong (IR), Medium (Raman) |
| S-H | Stretch | 2550 - 2600 | 2550 - 2600 | Weak (IR), Strong (Raman) |
| C-S | Stretch | 600 - 800 | 600 - 800 | Weak (IR), Strong (Raman) |
| S-S | Stretch | Not Applicable | 500 - 550 | Weak to Medium |
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.orglibretexts.org For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction can provide precise information on bond lengths, bond angles, and intermolecular interactions.
This technique would be invaluable for characterizing metal complexes of this compound, revealing the coordination geometry around the metal center and the role of the fluoroethoxy group in the crystal packing. The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the supramolecular architecture. man.ac.uk
For crystalline derivatives, X-ray crystallography can confirm the stereochemistry and conformation of the molecule in the solid state. This information is crucial for understanding the structure-property relationships of these materials.
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignments of Enantiomerically Enriched Analogues
Chiroptical spectroscopy, which includes Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for studying chiral molecules. saschirality.org If an enantiomerically enriched analogue of this compound were synthesized, for example by introducing a chiral center, CD and ORD could be used to determine its absolute configuration and study its conformational preferences in solution. mdpi.com
Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light. nsf.gov Chiral molecules will exhibit characteristic CD spectra, and the sign and intensity of the Cotton effects can be related to the stereochemistry of the molecule.
Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is also characteristic of the chiral molecule.
Theoretical calculations of CD and ORD spectra using quantum chemical methods can be compared with experimental data to assign the absolute configuration of a new chiral derivative. nih.gov
Surface-Sensitive Techniques (e.g., AFM, GIXD) for Analyzing Monolayers or Self-Assembled Structures of Related Fluorinated Thiols
When this compound or related fluorinated thiols are used to form self-assembled monolayers (SAMs), for example on gold surfaces, surface-sensitive techniques are required to characterize their structure and organization. rsc.org
Atomic Force Microscopy (AFM) can provide topographical images of the SAM surface with nanoscale resolution. It can reveal the packing quality, domain structure, and the presence of defects in the monolayer.
Grazing Incidence X-ray Diffraction (GIXD) is a powerful technique for determining the two-dimensional lattice structure of the molecules within the SAM. cambridge.orgacs.orgnih.gov GIXD can provide information on the unit cell parameters, the tilt angle of the molecules with respect to the surface normal, and the coherence length of the ordered domains. arxiv.org Studies on similar fluorinated alkanethiols have shown that they form ordered and dense monolayers. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is another surface-sensitive technique that can be used to determine the elemental composition and chemical states of the atoms in the top few nanometers of the surface. For a SAM of this compound on gold, XPS would be able to detect the presence of C, O, F, S, and Au and provide information about the Au-S bond formation.
Illustrative GIXD Data for a Self-Assembled Monolayer of a Fluorinated Thiol:
| Parameter | Description | Typical Value |
| Lattice Spacing | The distance between adjacent molecules in the monolayer. | 4.5 - 5.5 Å |
| Tilt Angle | The angle of the molecular axis with respect to the surface normal. | 20 - 40 degrees |
| Coherence Length | The average size of the ordered crystalline domains. | 50 - 200 Å |
Theoretical and Computational Chemistry Studies of 2 2 Fluoroethoxy Ethane 1 Thiol
Electronic Structure Calculations (DFT, ab initio) for Conformer Analysis and Stability
The conformational landscape of 2-(2-fluoroethoxy)ethane-1-thiol is expected to be complex due to the presence of multiple rotatable bonds. The interplay of steric hindrance, intramolecular hydrogen bonding, and dipole-dipole interactions governs the relative stability of its conformers.
Ab initio and Density Functional Theory (DFT) methods are powerful tools for exploring this landscape. researchgate.nettaylorfrancis.com For a molecule like this compound, a systematic conformational search would be the first step. This involves rotating around the C-C, C-O, and C-S bonds and calculating the energy of the resulting geometries.
Key intramolecular interactions that would be analyzed include:
Hydrogen bonding: The potential for an intramolecular hydrogen bond between the thiol hydrogen (S-H) and the oxygen or fluorine atom of the fluoroethoxy group. The strength of such an interaction would significantly stabilize certain conformations. Studies on similar molecules like mercaptoethanol have shown the importance of O-H···S hydrogen bonds in determining conformational preferences. researchgate.net
Gauche and anti-conformations: The relative orientation of the fluoroethoxy and thiol groups around the central C-C bond will lead to different staggered conformations (gauche and anti). The "gauche effect," observed in molecules like 1,2-difluoroethane, might also play a role, where the gauche conformer is unusually stable due to hyperconjugative interactions. taylorfrancis.com
The relative energies of the most stable conformers can be calculated with high accuracy using methods like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)).
Table 1: Illustrative Relative Energies of Hypothetical Conformers of this compound
| Conformer | Key Dihedral Angles (O-C-C-S, C-C-S-H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
| Anti-Anti | ~180°, ~180° | 0.00 (Reference) | Minimal steric hindrance |
| Gauche-Anti | ~60°, ~180° | 0.45 | Possible weak hyperconjugation |
| Gauche-Gauche | ~60°, ~60° | 1.20 | Steric repulsion |
| H-bonded | Variable | -1.50 | S-H···O or S-H···F interaction |
Note: This table is illustrative and presents hypothetical data based on general principles of conformational analysis.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can provide deep insights into the reaction mechanisms involving this compound. A key reaction of thiols is their participation in thiol-ene reactions, which are of great importance in polymer chemistry and bioconjugation. researchgate.netnih.gov
For a reaction, such as the addition of a radical to the thiol group (hydrogen abstraction) or the addition of the thiyl radical to an alkene, computational methods can be used to locate the transition state (TS) structure. The TS is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-breaking and bond-forming processes.
By calculating the energies of the reactants, transition state, and products, the activation energy (Ea) and the reaction energy (ΔErxn) can be determined. These values are critical for predicting the reaction rate and feasibility. For instance, the activation barrier for hydrogen abstraction from the thiol by a radical initiator can be compared with the barrier for the addition of the resulting thiyl radical to a double bond.
Table 2: Hypothetical Activation Energies for Elementary Steps in a Thiol-Ene Reaction Involving this compound
| Reaction Step | Computational Method | Basis Set | Activation Energy (Ea) (kcal/mol) |
| Hydrogen Abstraction (R• + R'SH) | M06-2X | 6-311+G(d,p) | 5.8 |
| Thiyl Radical Addition (R'S• + C=C) | M06-2X | 6-311+G(d,p) | 8.2 |
Note: This table contains hypothetical data to illustrate the output of transition state calculations.
Solvent can have a profound impact on reaction rates and mechanisms. researchgate.netnih.gov Computational models can account for solvent effects either implicitly, using a polarizable continuum model (PCM), or explicitly, by including a number of solvent molecules in the calculation.
For reactions involving polar or charged species, such as the transition state of a thiol-ene reaction, the polarity of the solvent can significantly alter the activation energy. researchgate.netnih.gov For this compound, the presence of the polar C-F and C-O bonds suggests that its reactivity could be tuned by the choice of solvent. A computational study could systematically investigate reaction profiles in a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol).
Prediction of Spectroscopic Properties and Comparison with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of molecules. scm.com
NMR Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). These predicted spectra can be compared with experimental data to confirm the structure and assign peaks. The calculated ¹⁹F NMR chemical shift would be particularly useful for characterizing the fluoroethoxy group.
Vibrational Spectroscopy (IR and Raman): The vibrational frequencies and intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. The calculated spectrum can help in assigning the vibrational modes, such as the characteristic S-H and C-F stretching frequencies.
Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value (Computational) | Hypothetical Experimental Value |
| ¹H NMR (S-H proton) | δ 1.4 ppm | δ 1.35 ppm |
| ¹³C NMR (C-S carbon) | δ 25 ppm | δ 24.8 ppm |
| ¹⁹F NMR | δ -220 ppm | δ -221.5 ppm |
| IR (S-H stretch) | 2550 cm⁻¹ | 2555 cm⁻¹ |
| IR (C-F stretch) | 1100 cm⁻¹ | 1105 cm⁻¹ |
Note: This table is illustrative. The predicted values are typical for the functional groups mentioned.
Molecular Dynamics Simulations for Conformational Space Exploration and Intermolecular Interactions
While electronic structure calculations provide detailed information about specific conformations, Molecular Dynamics (MD) simulations can explore the conformational space of this compound over time, providing insights into its dynamic behavior.
By simulating the molecule in a box of solvent molecules, MD can reveal:
Conformational Flexibility: The transitions between different conformers and the timescale of these changes.
Solvation Structure: How solvent molecules arrange around the solute, particularly around the polar and non-polar regions of the molecule.
Intermolecular Interactions: The nature and strength of interactions with surrounding molecules, which is crucial for understanding its properties in solution and in condensed phases.
Quantum Chemical Descriptors for Reactivity Prediction and Design of Analogues
Conceptual DFT provides a framework for defining and calculating various quantum chemical descriptors that can be used to predict the reactivity of a molecule. nih.gov For this compound and its potential analogues, these descriptors can be invaluable for designing molecules with specific reactivity profiles.
Key descriptors include:
Global Descriptors:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Hardness (η): A measure of the resistance to charge transfer.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
Local Descriptors:
Fukui Functions: Indicate the most electrophilic and nucleophilic sites within a molecule. For this compound, this could predict whether a reaction is more likely to occur at the sulfur, oxygen, or fluorine atom.
Local Softness and Electrophilicity: Pinpoint the reactivity of specific atomic sites.
By calculating these descriptors for a series of analogues where, for example, the fluorine substitution pattern is varied, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the rational design of new thiols with tailored reactivity for specific applications. Research on thiol-ene reactions has shown that electrophilicity indices can be well-correlated with propagation rate constants. nih.gov
Table 4: Hypothetical Quantum Chemical Descriptors for this compound and an Analogue
| Compound | Electronegativity (χ) (eV) | Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |
| This compound | 3.5 | 6.8 | 0.90 |
| 2-(2,2-difluoroethoxy)ethane-1-thiol | 3.8 | 7.0 | 1.03 |
Note: This table presents hypothetical data to illustrate how these descriptors can be used to compare the reactivity of related compounds.
Applications of 2 2 Fluoroethoxy Ethane 1 Thiol and Its Derivatives in Advanced Chemical Disciplines
As a Versatile Building Block in Complex Organic Synthesis
Synthesis of Novel Heterocyclic Compounds
No specific studies detailing the use of 2-(2-fluoroethoxy)ethane-1-thiol as a precursor for the synthesis of novel heterocyclic compounds were identified. In theory, the thiol group could participate in cyclization reactions, such as reactions with dielectrophiles or intramolecular cyclizations if other reactive functional groups were present, to form sulfur-containing heterocycles. However, no published examples of such transformations involving this specific molecule could be found.
Construction of Macromolecular Architectures and Polymers
Precursor for Advanced Fluoro-Sulfur Organic Reagents
The combination of fluorine and sulfur in this compound makes it a candidate for development into specialized fluoro-sulfur reagents. Oxidation of the thiol group could lead to the corresponding sulfonyl halide or other derivatives, which are valuable in organic synthesis. However, the literature search did not yield any instances of this compound being used as a precursor for such reagents.
In Materials Science and Engineering
Fabrication of Self-Assembled Monolayers (SAMs) on Metal Surfaces for Surface Modification
Alkanethiols are widely known for their ability to form self-assembled monolayers (SAMs) on noble metal surfaces like gold, silver, and copper. These monolayers can alter the surface properties of the metals. The thiol group of this compound would be expected to bind to these metal surfaces. The fluoroethoxy tail would then dictate the surface properties of the resulting monolayer, likely imparting a degree of hydrophobicity and chemical resistance. While the formation of SAMs from structurally related fluorinated thiols has been studied, no specific research on SAMs derived from this compound was found.
Development of Functional Polymers and Copolymers with Tunable Properties
The incorporation of fluorinated monomers into polymers is a common strategy to tune their properties, such as thermal stability, chemical resistance, and surface energy. Theoretically, this compound could be used as a comonomer in polymerization reactions to introduce the fluoroethoxy functionality into a polymer chain, thereby modifying its properties. However, no published studies were identified that specifically describe the use of this compound in the development of functional polymers or copolymers.
Research Findings on this compound in Advanced Chemical Disciplines
Following a comprehensive and targeted search of scientific literature and databases, it has been determined that there are no available research findings for the chemical compound This compound within the specified areas of application. Extensive queries aimed at uncovering its use in supramolecular chemistry, catalysis, and analytical chemistry did not yield any relevant results for this specific molecule.
The investigation sought to detail the role of this compound in the following domains:
Supramolecular Chemistry and Host-Guest Systems: No literature was found describing the incorporation or application of this compound or its derivatives in the construction of supramolecular assemblies or in the study of host-guest interactions.
Catalysis and Reaction Development: The search for its use as a ligand for organometallic catalysts or as an organocatalyst or precursor yielded no published research. There is no indication in the available literature of this compound being utilized to influence or facilitate chemical reactions in a catalytic manner.
Analytical Chemistry: There is no documented use of this compound in the development of non-biological chemical sensors or probes. Furthermore, no evidence was found for its application as a derivatization reagent for the purpose of chromatographic or spectroscopic analysis.
While searches were conducted for analogous compounds to infer potential properties, the strict focus on This compound as per the instructions prevents the inclusion of such information. The consistent lack of any data suggests that this compound has not been a subject of significant research or its applications in these fields have not been reported in publicly accessible scientific literature.
Therefore, the generation of an article based on the provided outline is not possible due to the absence of foundational research on This compound .
Future Research Directions and Unexplored Avenues for 2 2 Fluoroethoxy Ethane 1 Thiol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of specialized fluorinated compounds like 2-(2-fluoroethoxy)ethane-1-thiol can be significantly enhanced by transitioning from traditional batch processing to modern continuous-flow and automated synthesis methodologies. Future research in this area should focus on developing robust and efficient flow-based synthetic routes.
Research Objectives:
Development of Flow Synthesis Protocols: Designing a continuous-flow process for the synthesis of this compound. This could involve the reaction of a suitable fluoroethoxy precursor with a sulfur source in a heated or photochemically activated flow reactor.
Automated Platform Integration: Adapting the developed flow synthesis for integration into fully automated platforms. This approach has been successfully demonstrated for other complex molecules containing a fluoroethoxy moiety, such as the PET radiotracer [¹⁸F]BCPP-EF, which was prepared using a green radiochemistry approach on an automated system. nih.gov Such platforms allow for precise control over reaction parameters, improved safety when handling reactive intermediates, and higher reproducibility. nih.govepa.gov
In-line Purification and Analysis: Incorporating in-line purification modules (e.g., solid-phase extraction cartridges) and analytical techniques (e.g., HPLC, NMR) to enable real-time monitoring and isolation of the pure product. An efficient method for producing 2-bromo-1-[¹⁸F]fluoroethane utilized cartridge-based purification, avoiding the need for a distillation step and enabling rapid production. epa.gov
| Parameter | Batch Synthesis (Conventional) | Flow Synthesis (Proposed) |
| Reaction Control | Less precise; potential for temperature/concentration gradients. | Precise control over temperature, pressure, and residence time. |
| Safety | Handling of larger quantities of potentially hazardous reagents. | Smaller reaction volumes at any given time, enhancing safety. |
| Scalability | Often requires re-optimization for different scales. | Scalable by extending operational time ("scaling-out"). |
| Reproducibility | Can be variable between batches. | High reproducibility due to consistent automated control. nih.gov |
| Integration | Difficult to integrate multiple steps seamlessly. | Amenable to multi-step, integrated synthesis and purification. epa.gov |
This table provides a comparative overview of conventional batch synthesis versus the proposed flow chemistry approach for producing this compound.
Exploration of Bio-orthogonal Reactions and Click Chemistry Applications (excluding human trials)
The thiol group is an excellent functional handle for "click chemistry," a class of reactions known for their high efficiency, selectivity, and mild reaction conditions. mt.com The thiol-ene and thiol-yne reactions, in particular, are powerful tools for bioconjugation and materials science. nih.govmdpi.com
Potential Research Directions:
Thiol-Ene and Thiol-Yne Reactions: Investigating the reactivity of this compound in both radical-mediated and base-catalyzed thiol-ene/thiol-yne reactions. These reactions form stable thioether linkages and can proceed under biocompatible conditions, often initiated by light. mt.comresearchgate.net
Surface Functionalization: Using thiol-ene click chemistry to covalently attach this compound to the surface of nanoparticles or other materials. This method has been shown to be a robust strategy for creating stable nanoconjugates. nih.gov The fluoroethoxy group would impart unique surface properties, such as hydrophobicity and low surface energy.
Polymer and Hydrogel Synthesis: Employing the molecule as a monomer or cross-linker in thiol-ene polymerization to create novel fluorinated polymers or hydrogels. mt.comresearchgate.net The properties of these materials could be tuned by adjusting the co-monomers and reaction conditions.
| Click Reaction Type | Reactants | Product Linkage | Key Features |
| Thiol-Ene | This compound + Alkene | Thioether | High efficiency, can be initiated by UV light or radicals, tolerant of various functional groups. mt.comnih.gov |
| Thiol-Yne | This compound + Alkyne | Vinyl sulfide (B99878) | Can lead to mono- or di-addition products, offering further functionalization possibilities. mt.comhse.ru |
| Thiol-Michael Addition | This compound + Electron-deficient alkene (e.g., acrylate) | Thioether | Base-catalyzed, proceeds under mild conditions without a catalyst. researchgate.net |
This table outlines potential click chemistry reactions involving this compound and their key characteristics.
Development of Sustainable and Economical Synthesis Routes
Future research should prioritize the development of green, sustainable, and cost-effective methods for synthesizing this compound.
Key Research Areas:
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the reactants into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents.
Catalytic Methods: Exploring catalytic routes to reduce waste and energy consumption. This could include developing transition-metal or organocatalytic systems for the key bond-forming steps.
Renewable Feedstocks: Investigating the potential use of bio-based starting materials to reduce reliance on petrochemical sources.
Solvent Minimization: Utilizing solvent-free reaction conditions or employing greener solvents (e.g., water, supercritical CO₂, ionic liquids). The automated synthesis of some radiotracers has already moved towards greener chemistry approaches. nih.gov
A comparative analysis of a hypothetical traditional route versus a proposed sustainable route could guide this research. For instance, a traditional route might involve multiple steps with protecting groups and hazardous solvents, while a green route could be a one-pot catalytic process.
Designing Novel Fluorinated Thiol-Derived Functional Materials
The combination of a thiol anchor and a fluorinated tail makes this compound an ideal candidate for creating functional materials with tailored surface properties.
Unexplored Avenues:
Self-Assembled Monolayers (SAMs): Investigating the formation of SAMs on noble metal surfaces (e.g., gold, silver, platinum). The thiol group would provide strong chemisorption to the surface, while the fluoroethoxy chains would form a well-ordered, low-energy outer layer. Studies on other fluorinated thiols have shown that fluorination significantly alters surface properties, such as the work function and molecular orientation, compared to their non-fluorinated counterparts. nih.govnih.gov
Fluorinated Surfaces: Creating surfaces with unique wetting and anti-fouling properties. The presence of fluorine is expected to create highly hydrophobic and oleophobic surfaces.
Functionalized Nanomaterials: Modifying quantum dots, metal nanoparticles, or carbon nanotubes with this compound to enhance their stability and solubility in specific solvents and to introduce new functionalities. researchgate.net
| Property | Expected Influence of the 2-(2-fluoroethoxy)ethyl Group |
| Surface Energy | Significantly lowered due to the presence of fluorine. |
| Wetting Properties | Increased hydrophobicity and oleophobicity. |
| Electron Transfer | Fluorination can enhance the localization of excited electrons, affecting electron transfer at molecule-metal interfaces. nih.gov |
| Thermal/Chemical Stability | The C-F bond strength may enhance the overall stability of the material. |
This table summarizes the expected influence of the 2-(2-fluoroethoxy)ethyl moiety on the properties of derived functional materials.
Mechanistic Insights into Selectivity Control in Complex Reaction Environments
A fundamental understanding of the reaction mechanisms of this compound is crucial for controlling the outcome of its transformations, especially in complex environments where multiple reaction pathways are possible.
Future Research Focus:
Computational Modeling: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, transition states, and activation energies. whiterose.ac.uk This can provide predictive insights into reactivity and selectivity. For example, computational studies have been used to elucidate the complex mechanisms of thiol reactions with hydroperoxides. whiterose.ac.uk
Advanced Spectroscopic Analysis: Using in-situ spectroscopic techniques (e.g., rapid-scan FT-IR, stopped-flow NMR) to monitor reaction kinetics and identify transient intermediates. Mass spectrometry has been used to directly monitor photochemical thiol-yne reactions. hse.runih.gov
Selectivity Studies: Systematically investigating factors that control regioselectivity and chemoselectivity in its reactions. For thiol-yne reactions, the choice of solvent, reagent concentration, and light source can dramatically influence whether the Markovnikov or anti-Markovnikov product is formed. hse.runih.gov Understanding these factors is key to predictably synthesizing a desired isomer. For instance, radical traps can be used to verify reaction pathways and differentiate between radical and ionic mechanisms. hse.ru
By pursuing these unexplored avenues, the scientific community can unlock the full potential of this compound, paving the way for new materials and chemical tools.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-fluoroethoxy)ethane-1-thiol, and what purification methods are recommended?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a fluorinated ethoxy group is introduced to a thiol precursor. Thiourea or sodium hydrosulfide (NaSH) are common reagents for thiolation. Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts .
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC). Ensure anhydrous conditions to prevent hydrolysis of intermediates.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine coupling in ¹⁹F NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Validation : Compare spectral data with synthesized analogs (e.g., 2-ethoxyethane-1-thiol derivatives) .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) in poorly ventilated areas .
- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Avoid proximity to oxidizing agents .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes. For ingestion, seek poison center assistance .
Advanced Research Questions
Q. How does the fluorine substituent in this compound influence its reactivity in nucleophilic reactions?
- Mechanistic Insight : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent carbons, enhancing reactivity in thiol-ene "click" chemistry. However, steric hindrance from the ethoxy group may reduce accessibility .
- Experimental Design : Compare reaction kinetics with non-fluorinated analogs (e.g., 2-ethoxyethane-1-thiol) under identical conditions .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Findings :
- Acidic Conditions (pH < 3) : Rapid decomposition via cleavage of the C-S bond.
- Basic Conditions (pH > 10) : Gradual oxidation to disulfides.
- Thermal Stability : Degrades above 60°C, releasing volatile fluorinated byproducts .
- Mitigation Strategies : Use buffered solutions (pH 6–8) and avoid prolonged heating.
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Approach : Perform density functional theory (DFT) calculations to map electrostatic potentials and identify reactive sites. Molecular docking studies (e.g., AutoDock Vina) can simulate binding to cysteine-rich proteins .
- Validation : Cross-reference computational results with experimental data from surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported toxicity data for this compound?
- Case Study : Some studies classify it as Acute Toxicity Category 4 (oral LD₅₀ > 300 mg/kg), while others note severe dermal irritation .
- Resolution : Conduct species-specific toxicity assays (e.g., zebrafish embryos for acute toxicity, human keratinocyte cells for irritation). Control variables like solvent carriers and exposure duration .
Methodological Recommendations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
